molecular formula C9H10ClN3O2 B2450414 Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride CAS No. 2044704-79-0

Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride

Cat. No.: B2450414
CAS No.: 2044704-79-0
M. Wt: 227.65
InChI Key: PUEMMSDGTWGCKF-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Properties

IUPAC Name

methyl 6-amino-1H-benzimidazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8;/h2-4H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEMMSDGTWGCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-aminobenzimidazole with methyl chloroformate under basic conditions to form the desired product. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts, such as nickel, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Antimicrobial Activity

Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. The benzoimidazole core is particularly effective in targeting microbial cell processes.

Anti-inflammatory and Analgesic Effects

Research has shown that this compound possesses anti-inflammatory and analgesic properties. It can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Antitubercular Activity

The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting the growth of this pathogen. This application is crucial given the global burden of tuberculosis.

Proton Conduction Research

The compound's ability to conduct protons makes it relevant in the study of proton-conducting materials, which are essential for fuel cells and other energy applications. Its structural properties allow it to facilitate proton transfer, which is vital in various electrochemical processes.

Thrombosis and Embolism Treatment

Recent patents have highlighted the compound's potential in preventing and treating thrombosis and embolism-related diseases. It acts as an inhibitor of Factor XIa, a key player in the coagulation cascade, suggesting its use in developing anticoagulant therapies .

Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; potential for antibiotic development.
Anti-inflammatory EffectsModulates inflammatory pathways; potential application in arthritis treatment.
Antitubercular ActivityInhibits growth of Mycobacterium tuberculosis; promising for tuberculosis therapy.
Proton ConductionEffective proton conductor; relevant for fuel cell technology.
Thrombosis TreatmentInhibits Factor XIa; applicable for anticoagulant drug development .

Mechanism of Action

The mechanism of action of Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include the inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

  • Methyl 1H-benzo[d]imidazole-2-carboxylate
  • Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate
  • 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid

Comparison: Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various conditions .

Biological Activity

Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on various studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 215.63 g/mol

This compound features a benzimidazole ring, which is a common scaffold in pharmacologically active compounds.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Case Studies :
    • A study demonstrated that derivatives of benzimidazole showed potent activity against various Gram-positive and Gram-negative bacteria. For instance, compounds exhibited minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/ml against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µg/ml)
1S. aureus12.5
2E. coli25
3P. aeruginosa50

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer potential.

  • Mechanism of Action : They are believed to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
  • Research Findings :
    • In vitro studies have shown that methyl-substituted benzimidazoles can reduce the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
CompoundCancer Cell LineIC50 (µM)
Methyl derivativeMDA-MB-23115
Methyl derivativeA54920

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor.

  • Acrosin Inhibitory Activity : A related study found that methyl-substituted benzimidazoles exhibited acrosin inhibitory activities with IC50 values significantly lower than traditional inhibitors .
CompoundEnzyme TargetIC50 (M)
Compound AAcrosin6.3 × 10⁻⁵

Pharmacokinetics

This compound is characterized by good solubility and bioavailability, which are crucial for its therapeutic efficacy. Studies suggest that its pharmacokinetic profile allows for effective absorption and distribution in biological systems .

Q & A

Q. What are the established synthetic routes for Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride?

The compound is typically synthesized via cyclization reactions. A common method involves reacting 5-amino-1H-benzo[d]imidazole-2-carboxylic acid with methanol in the presence of a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) to form the methyl ester. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. For example:

  • Step 1 : Esterification using POCl₃ in methanol under reflux (80–90°C, 4–6 hours).
  • Step 2 : Salt formation via HCl gas bubbling in anhydrous ethanol .
    Key Considerations : Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and purify via recrystallization from ethanol/water (yield: ~70–85%) .

Q. How can purity and structural integrity be validated during synthesis?

  • Purity : Use HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for most studies .
  • Structural Confirmation : Employ 1^1H/13^13C NMR (DMSO-d₆, δ 7.8–8.2 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons) and HRMS (ESI+ mode, [M+H]⁺ expected m/z: 236.09) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or salt dissociation. Mitigation steps include:

  • Drying : Vacuum-dry the sample at 60°C for 24 hours to remove solvent traces.
  • Tautomer Analysis : Use 15^15N NMR or computational modeling (DFT) to identify dominant tautomeric forms in solution .
  • Counterion Verification : Conduct ion chromatography to confirm HCl stoichiometry .

Q. How is X-ray crystallography applied to study its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) is performed using SHELX software for refinement. Key parameters:

  • Crystal Growth : Diffuse ethanol vapor into a DMF solution of the compound.
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : SHELXL for hydrogen bonding and packing analysis (e.g., N–H···Cl interactions) .
    Example Data :
ParameterValue
Space GroupP2₁/c
R-factor<0.05
Bond Length (C=O)1.21 Å

Q. How to design pharmacological activity assays for this compound?

  • Antimicrobial Testing : Use microdilution assays (MIC against S. aureus and E. coli) in Mueller-Hinton broth .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
    Note : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts.

Methodological Challenges and Optimization

Q. How to optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test alternatives to POCl₃ (e.g., DCC/DMAP for esterification) to reduce side reactions.
  • Solvent Optimization : Replace methanol with ethanol or isopropanol to improve solubility .
  • Scale-Up Protocol : Use flow chemistry for continuous HCl gas introduction, reducing batch variability .

Q. What analytical techniques differentiate this compound from its analogs?

  • IR Spectroscopy : Compare carbonyl stretches (ester C=O at ~1720 cm⁻¹ vs. acid at ~1680 cm⁻¹).
  • PXRD : Match experimental patterns with simulated data from SC-XRD to confirm polymorphic form .

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